![molecular formula C23H22N4O4S B2598233 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine CAS No. 1111316-60-9](/img/structure/B2598233.png)
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a sulfanyl group linked to a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. This oxadiazole ring is further substituted with a 3,4-dimethoxyphenyl group. Another phenyl ring with an ethoxy substituent is also attached to the pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy groups on the phenyl ring could potentially have interesting effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the electronic properties of the functional groups would all play a role .Scientific Research Applications
Heterocyclic Compounds Synthesis
Compounds related to 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine have been studied for their potential in synthesizing various heterocyclic compounds. These studies include the synthesis of quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, isoxazole, pyrazolo[3,4-d]pyridazine, and pyrrolidino[3,4-d]isoxazolin-4,6-dione derivatives, highlighting the chemical versatility and potential applications in material science and pharmacology (Zohdi, Osman, & Abdelhamid, 1997).
Pharmacological Evaluation
The pharmacological properties of derivatives of 1,3,4-oxadiazole and pyrazole, which are structurally related to the compound of interest, have been investigated. These studies encompass toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the compound's potential in the development of new therapeutic agents (Faheem, 2018).
Antimicrobial Activity
Compounds with structural similarities to 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine have shown significant potential in antimicrobial activity. This includes the synthesis and testing of various 1,3,4-oxadiazoles for antibacterial effectiveness, indicating the compound's relevance in addressing bacterial infections and resistance (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Molecular Structure Analysis
Research on the molecular structure of related compounds, such as 3-phenyl-4-{3-[(p-tolyloxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone, provides insights into their chemical behavior and potential applications in material science and drug development (Goh, Fun, Nithinchandra, & Kalluraya, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-4-30-17-8-5-15(6-9-17)18-10-12-22(26-25-18)32-14-21-24-23(27-31-21)16-7-11-19(28-2)20(13-16)29-3/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSLYMAZYMNTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine |
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